5-Cyclobutyl-3-methyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-cyclobutyl-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H11N3/c1-5-8-7(10-9-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
BCNYKEUFEDCKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CCC2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 5 Cyclobutyl 3 Methyl 1h 1,2,4 Triazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopyufv.brijsr.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. For 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole, both ¹H and ¹³C NMR provide critical data for structural confirmation. Due to the potential for tautomerism in 1,2,4-triazoles, NMR analysis is crucial for identifying the predominant form in solution. ufv.brijsr.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the methyl, cyclobutyl, and triazole N-H protons. The cyclobutyl group's protons present a complex system due to their stereochemical environment and ring puckering. calstate.edu A broad singlet for the N-H proton of the triazole ring is also anticipated, with its chemical shift being sensitive to solvent and concentration. ufv.br The characteristic signals can be predicted as follows:
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Triazole N-H | 11.0 - 13.0 | Broad Singlet | 1H |
| Cyclobutyl CH | 3.2 - 3.8 | Quintet | 1H |
| Methyl C-CH₃ | 2.2 - 2.5 | Singlet | 3H |
| Cyclobutyl CH₂ (adjacent to CH) | 2.1 - 2.6 | Multiplet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two non-equivalent carbons of the triazole ring, the methyl carbon, and the carbons of the cyclobutyl substituent. The chemical shifts of the triazole ring carbons are characteristic of heteroaromatic systems. nih.gov
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Triazole C5 (attached to cyclobutyl) | 160 - 165 |
| Triazole C3 (attached to methyl) | 150 - 155 |
| Cyclobutyl CH | 35 - 40 |
| Cyclobutyl CH₂ | 25 - 30 |
| Cyclobutyl CH₂ | 18 - 22 |
Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)
To complement experimental data, theoretical calculations are often employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. researchgate.net This method, typically used in conjunction with Density Functional Theory (DFT) methods like B3LYP, calculates the magnetic shielding tensors for each nucleus. ufv.brresearchgate.net The calculated shielding values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These theoretical predictions are invaluable for assigning complex spectra and for confirming the proposed structure by comparing the calculated shifts with experimental values. ufv.brresearchgate.net For this compound, GIAO calculations would help in definitively assigning the signals for the C3 and C5 carbons of the triazole ring and the complex proton signals of the cyclobutyl group.
Infrared (IR) and Raman Spectroscopynih.govresearchgate.net
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.
Vibrational Frequency Analysis and Mode Assignment
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups. Key expected vibrations include N-H stretching, aliphatic C-H stretching, and the characteristic stretching vibrations of the triazole ring (C=N and N=N). ijsr.netresearchgate.net The presence of a broad N-H stretching band in the IR spectrum is a strong indicator of the 1H-triazole tautomer. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the heterocyclic ring. researchgate.net
Interactive Table: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | 3100 - 3200 (broad) | IR |
| Aliphatic C-H Stretch (cyclobutyl, methyl) | 2850 - 3000 | IR, Raman |
| C=N Stretch (triazole ring) | 1600 - 1411 | IR, Raman |
| N=N Stretch (triazole ring) | 1570 - 1550 | IR, Raman |
| CH₂ Bend (cyclobutyl) | ~1450 | IR |
| Ring Deformation (triazole) | Various | IR, Raman |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. The PubChem database provides predicted collision cross-section values for various adducts of the protonated molecule [M+H]⁺, which is a parameter related to the ion's shape and size in the gas phase. uni.lu
The mass spectrum of this compound (Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol ) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 137 or 138, respectively. The fragmentation pattern would likely involve the cleavage of the cyclobutyl substituent and fragmentation of the triazole ring, which are common pathways for such derivatives. researchgate.net
Interactive Table: Predicted Mass Spectrometry Fragments
| Ion | Predicted m/z | Possible Identity |
|---|---|---|
| [M+H]⁺ | 138.10257 | Protonated molecular ion uni.lu |
| [M+Na]⁺ | 160.08451 | Sodium adduct uni.lu |
| [M]⁺ | 137.09474 | Molecular ion uni.lu |
| [M-C₄H₇]⁺ | 82 | Loss of cyclobutyl radical |
| [C₄H₈]⁺ | 56 | Cyclobutene ion |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry is a critical analytical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula.
For the tautomeric form, 3-cyclobutyl-5-methyl-1H-1,2,4-triazole, the molecular formula is established as C7H11N3. uni.lu This corresponds to a theoretical monoisotopic mass of 137.09529 Da. uni.lu HRMS analysis provides experimental confirmation of this formula by identifying the molecular ion or, more commonly, a protonated or adducted species, with a measured m/z value that closely matches the calculated theoretical value. The deviation between the experimental and theoretical mass, measured in parts per million (ppm), serves as a key indicator of a correct formula assignment.
While specific experimental data for this compound is not publicly documented, computational predictions based on its structure provide expected m/z values for various adducts that would be observed in an HRMS experiment. These predictions are invaluable for identifying the compound in complex matrices and for validating its synthesis.
Interactive Data Table: Predicted HRMS Adducts for C7H11N3
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 138.10257 |
| [M+Na]⁺ | 160.08451 |
| [M+K]⁺ | 176.05845 |
| [M+NH₄]⁺ | 155.12911 |
| [M-H]⁻ | 136.08801 |
Data sourced from computational predictions for the tautomer 3-cyclobutyl-5-methyl-1H-1,2,4-triazole. uni.lu
Crystallographic Investigations and Solid State Structure Elucidation
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific SC-XRD data for 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole is not publicly available, extensive studies have been performed on analogous structures, such as the Schiff base derivative 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol. iucr.orgnih.gov The analysis of this related compound provides valuable insight into the expected structural features of cyclobutyl-substituted triazoles.
The molecular structure of 1,2,4-triazole (B32235) derivatives is often non-planar. For instance, in the crystal structure of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, the asymmetric unit was found to contain three independent molecules (A, B, and C). iucr.orgnih.gov In these molecules, the constituent ring systems are twisted relative to one another. The cyclobutyl ring, in particular, exhibits a significant twist with respect to the 1,2,4-triazole ring. iucr.org This non-planar conformation is a key structural feature.
| Molecular Moiety Pair | Dihedral Angle (°) - Molecule A | Dihedral Angle (°) - Molecule B | Dihedral Angle (°) - Molecule C |
|---|---|---|---|
| 1,2,4-Triazole Ring and Phenol-Imine Ring | 18.1 (3) | - | - |
| Cyclobutyl Ring and 1,2,4-Triazole Ring | 73.9 (3) | - | - |
| Cyclobutyl Ring and Phenol-Imine Ring | 67.8 (4) | 69.1 (2) | 89.1 (2) |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the nature and prevalence of different intermolecular contacts.
A key output of Hirshfeld analysis is the decomposition of the crystal contacts into percentages, indicating the relative contribution of each interaction type to the total surface area. For the three independent molecules (A, B, and C) of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, the contributions of the major intermolecular contacts have been quantified. iucr.orgnih.gov The analysis shows that H···H contacts are the most abundant, accounting for over half of all interactions, which is typical for organic molecules rich in hydrogen atoms. nih.gov Contacts involving nitrogen and carbon atoms (N···H and C···H) also make substantial contributions. iucr.orgnih.gov
| Interaction Type | Contribution (%) - Molecule A | Contribution (%) - Molecule B | Contribution (%) - Molecule C |
|---|---|---|---|
| H···H | 53 | 50 | 57 |
| C···H | 19 | 20 | 14 |
| N···H | 17 | 20 | 13 |
Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between molecules in the crystal lattice and represents them as a framework of cylinders, where the size of the cylinder corresponds to the strength of the interaction. This provides a clear picture of the energetic topology and stability of the crystal lattice. Specific energy framework analysis for this compound was not found in the reviewed literature.
Computational and Theoretical Chemistry Studies
Tautomerism and Proton Transfer Mechanisms
The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms depending on the position of the annular proton. For a mono-substituted triazole, 1H-, 2H-, and 4H-tautomers are possible. Computational chemistry is a powerful tool for elucidating the relative stabilities of these forms and the mechanisms of their interconversion.
Ab Initio Quantum Mechanics and Free Energy Perturbation Studies
High-level ab initio quantum mechanics calculations are employed to determine the gas-phase energies and relative stabilities of the different tautomers of 1,2,4-triazole derivatives. acs.org Methods such as Møller-Plesset perturbation theory (MP) and Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are used to optimize the geometry of each tautomer and calculate its electronic energy. researchgate.netnih.gov For many 1,2,4-triazoles, the 1H and 2H forms are found to be more stable than the 4H tautomer. researchgate.net
Beyond relative stability, these methods can map the potential energy surface for the proton transfer reactions that interconvert the tautomers. This allows for the calculation of activation energy barriers, providing insight into the kinetics of the tautomerization process. fu-berlin.de Studies on crystalline 1,2,4-triazoles have shown that proton transfer can occur via a concerted mechanism within hydrogen-bonded cyclic structures, such as trimers. fu-berlin.de Free energy perturbation (FEP) is a statistical mechanics method that can be combined with quantum mechanical calculations to compute the free energy differences between tautomers, offering a more complete picture of their equilibrium in various environments. pensoft.net
Solvent Effects on Tautomeric Equilibria (e.g., Continuum Solvation Models)
The relative stability of tautomers can be significantly influenced by the surrounding solvent. Computational models are crucial for predicting these effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM), are widely used. researchgate.netresearchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
The calculations are then performed to determine the energies of the tautomers in the presence of the solvent field. Generally, more polar tautomers are stabilized to a greater extent by polar solvents. By comparing the free energies of the tautomers in the gas phase and in solution, chemists can predict how the tautomeric equilibrium will shift. For many heterocyclic systems, an increase in solvent polarity has been shown to alter the population of stable tautomers. researchgate.netscispace.com These calculations are essential for understanding the behavior of triazoles in the solution phase, which is critical for applications in medicinal chemistry and materials science.
Spectroscopic Property Simulations and Theoretical Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimental findings, assign spectral bands to specific molecular motions or electronic transitions, and distinguish between different isomers or tautomers.
Simulated Vibrational Frequencies (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, with appropriate basis sets (e.g., 6-31G* or larger). nih.govnih.gov The calculation first involves optimizing the molecular geometry to find a stable energy minimum. Then, the harmonic vibrational frequencies are computed. researchgate.net These calculated frequencies often systematically overestimate experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov
The analysis of these simulated spectra allows for the assignment of specific vibrational modes to the observed experimental bands. For a molecule like 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole, key vibrational modes would include N-H stretching, C=N stretching of the triazole ring, various C-H vibrations of the methyl and cyclobutyl groups, and ring breathing modes. researchgate.net
Table 1: Illustrative Calculated Vibrational Modes for a Generic 1,2,4-Triazole Ring (Note: This table is illustrative and not specific to this compound. The assignments are based on general findings for 1,2,4-triazole derivatives.)
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100-3300 | Stretching of the nitrogen-hydrogen bond in the triazole ring. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bond on the triazole ring. |
| C=N Stretch | 1550-1630 | Stretching vibrations of the carbon-nitrogen double bonds within the ring. nih.gov |
| N-N Stretch | 1200-1300 | Stretching of the nitrogen-nitrogen single bond. |
| Ring Breathing | 900-1000 | Symmetric expansion and contraction of the entire triazole ring. |
| Ring Deformation | 600-800 | Out-of-plane and in-plane bending modes of the triazole ring. |
Simulated NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.net This method, typically used in conjunction with DFT (e.g., B3LYP), calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ufv.br
These simulations are highly sensitive to molecular geometry and electronic structure, making them excellent for distinguishing between different tautomers or conformational isomers, which would present distinct ¹H and ¹³C NMR spectra. researchgate.net Comparing the calculated chemical shifts with experimental data provides strong evidence for the structure of the compound in solution. researchgate.net
Table 2: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted 1,2,4-Triazole (Note: This table is a representative example from the literature on triazole derivatives to illustrate the GIAO method's accuracy and is not data for this compound.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |
|---|---|---|
| Triazole C3 | 147.6 | 148.1 |
| Triazole C5 | 153.3 | 154.0 |
| Substituent C1 | 128.5 | 129.2 |
| Substituent C2 | 129.8 | 130.5 |
Simulated Electronic Absorption Spectra (TD-DFT with PCM Model)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). rsc.org This approach calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. The calculation also yields the oscillator strength for each transition, which is related to the intensity of the spectral band. researchgate.net
To accurately simulate spectra in solution, TD-DFT is often combined with a continuum solvation model like PCM. researchgate.netresearchgate.net The PCM accounts for the bulk electrostatic effects of the solvent, which can shift the absorption wavelengths (a phenomenon known as solvatochromism). These simulations can help assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions within the triazole ring. researchgate.netrsc.org
Table 3: Representative TD-DFT Simulation Results for a 1,2,4-Triazole Derivative in Solution (Note: This table is for illustrative purposes to show typical TD-DFT output and does not represent data for this compound.)
| Excitation | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.005 | n → π* |
| S₀ → S₂ | 250 | 0.150 | π → π* |
| S₀ → S₃ | 218 | 0.450 | π → π* |
Thermodynamic Property Calculations at Various Temperatures
There are no published studies that specifically detail the thermodynamic property calculations for this compound at various temperatures. Computational chemistry, often employing Density Functional Theory (DFT), is a common method to predict such properties for novel molecules. researchgate.netdnu.dp.ua These calculations are crucial for understanding the stability and behavior of a compound under different thermal conditions.
Standard Heat Capacities, Entropies, and Enthalpy Changes
Specific data tables for the standard heat capacities (C°p), standard entropies (S°), and standard enthalpy changes (H°) of this compound are not available in the reviewed literature. While studies on other triazole derivatives, such as amino-1,2,4-triazoles, have involved experimental determination and theoretical estimation of properties like the enthalpy of formation, this information is not transferable to the uniquely substituted this compound. researchgate.net
Investigation of Non-Linear Optical (NLO) Properties
There is no specific research focused on the investigation of the non-linear optical (NLO) properties of this compound. The exploration of NLO properties in organic molecules, including some triazole derivatives, is an active area of research, as these materials have potential applications in optoelectronics and photonics. nih.govtandfonline.com Such studies typically involve both experimental techniques and quantum chemical calculations to determine properties like hyperpolarizability. However, the NLO characteristics of this compound have not been reported.
Structure Activity Relationship Sar and Biological Studies Non Clinical Focus
General Role of 1,2,4-Triazoles as a Bioisosteric Scaffold in Drug Design
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties, making it a valuable scaffold in drug design. researchgate.netacs.org This ring system is often employed as a bioisostere for amide and ester groups. nih.govacs.org Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar spatial and electronic characteristics, with the goal of improving pharmacological properties. researchgate.net
The triazole nucleus is metabolically stable and can enhance the solubility of a molecule due to its polar nature. acs.orgresearchgate.net Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as proteins and enzymes. acs.orgchemistryanywhere.com This ability to form various non-covalent interactions, including hydrogen bonds and van der Waals forces, is crucial for the diverse therapeutic activities of triazole derivatives. pensoft.net The structural features of the 1,2,4-triazole ring allow it to mimic other functional groups, justifying its extensive use in the synthesis of new active molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net In a notable example, a 1,2,4-triazole group was successfully used to replace a key amide group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, leading to improved potency and metabolic stability. nih.govacs.orgnih.gov
In Silico Molecular Docking Studies with Protein Targets
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academiapublishing.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. academiapublishing.orgpensoft.net For 1,2,4-triazole derivatives, molecular docking studies have been instrumental in identifying their interactions with various protein targets and predicting their binding affinities. nih.govnih.gov
Molecular docking studies allow for the prediction of the binding affinity between a ligand, such as a 1,2,4-triazole derivative, and a target enzyme. academiapublishing.org The binding affinity is often expressed as a docking score, which represents the energy of the complex formed between the enzyme and the ligand. academiapublishing.org A lower docking score generally indicates a more stable complex and a higher binding affinity. academiapublishing.org
For instance, in a study of 1,2,3-triazole derivatives targeting the fungal enzyme lanosterol (B1674476) 14-α-demethylase, docking results showed high binding energies, indicating strong interactions. acs.org These interactions were dominated by hydrogen bonds, electrostatic interactions, and hydrophobic interactions. acs.org Similarly, docking studies of bis-1,2,4-triazole derivatives with thymidine (B127349) phosphorylase from E. coli revealed significant interactions with key amino acid residues in the active site. nih.gov Such studies are crucial for understanding how different substituents on the triazole ring can influence binding affinity and, consequently, biological activity. academiapublishing.orgpensoft.net The ability of the triazole ring and its substituents to form various interactions, such as hydrogen bonds and π-π stacking, plays a significant role in determining the binding affinity. acs.org
Structure-Activity Relationships for Substituted Triazole Analogs
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring. nih.govmdpi.com Structure-activity relationship (SAR) studies aim to identify which functional groups and structural features are responsible for the pharmacological effects of a series of compounds. nih.gov
The presence of a cycloalkyl group, such as the cyclobutyl moiety in 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole, can significantly impact the biological profile of the molecule. While specific studies on cyclobutyl-substituted triazoles are limited, research on related structures provides valuable insights. For example, in a series of thiazolylhydrazone derivatives containing a 3-substituted cyclobutane (B1203170) ring, the compounds exhibited notable antibacterial and antifungal activities. researchgate.net The lipophilicity and steric bulk of the cycloalkyl group can influence the compound's ability to cross cell membranes and interact with its target. In some cases, increasing the carbon chain length, which can be analogized to the size of a cycloalkyl ring, has been shown to reduce biological activity, suggesting an optimal size for the substituent. nih.gov
The methyl group at the 3-position of the triazole ring also plays a crucial role in determining the compound's activity. The presence of a methyl group can enhance antifungal activity in certain classes of triazole derivatives. researchgate.net In a study of 1,2,4-triazole-based acetamides, a compound with two methyl moieties at the ortho-position of an attached phenyl ring exhibited the highest anti-proliferative activity. nih.gov The position of the methyl group is also critical; for example, in some triazole derivatives, a methyl group at position Q was found to improve antifungal activity. researchgate.net
Other substituents have also been shown to have a profound effect. For example, the presence of a 4-bromophenyl moiety was found to be crucial for a potent antibacterial effect in a series of 1,2,4-triazole-3-thiones. mdpi.com Similarly, electron-withdrawing groups like -NO2 and -CF3 at specific positions have been shown to enhance antifungal activity. nih.gov Conversely, the introduction of electron-poor aromatic ring systems can sometimes hamper cytotoxicity. nih.gov
In Vitro Studies on General Biological Activities of Analogs (e.g., Antimicrobial, Antifungal, Antioxidant)
1,2,4-triazole derivatives have been extensively studied for a wide range of biological activities. researchgate.net In vitro studies have demonstrated their potential as antimicrobial, antifungal, and antioxidant agents. nih.govekb.egzsmu.edu.uanih.gov
Antimicrobial and Antifungal Activity:
Many 1,2,4-triazole derivatives have shown significant activity against various bacterial and fungal strains. frontiersin.orgnih.govfrontiersin.org For example, some thione-substituted triazoles have been found to be as potent as the standard drug ampicillin (B1664943) against certain bacteria. nih.gov The antifungal activity of triazoles is well-documented, with many commercially available antifungal drugs containing a triazole core. nih.govnih.gov They often act by inhibiting enzymes involved in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The table below summarizes the antimicrobial and antifungal activities of various triazole analogs.
| Compound Class | Tested Organisms | Activity Range (MIC) | Reference |
| Ofloxacin-1,2,4-triazole derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25–1 µg/mL | nih.gov |
| Thione-substituted triazoles | B. subtilis, S. aureus, P. vulgaris | 1.56–6.25 µg/mL | nih.gov |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 µg/mL | mdpi.com |
| 1,2,3-Triazole-penam conjugates | Gram-positive strains | <0.05–1 µg/mL | frontiersin.org |
| 1,2,3-Benzotriazin-4-one-triazole hybrids | Candida albicans, Cryptococcus neoformans | 0.0156–2.0 µg/mL | nih.gov |
| Triazole alcohol derivatives | Candida isolates | 0.063–1 mg/mL | nih.gov |
Antioxidant Activity:
Several 1,2,4-triazole derivatives have been investigated for their antioxidant properties. ekb.egzsmu.edu.uaisres.org Antioxidants are compounds that can prevent or delay cell damage caused by free radicals. isres.org Studies have shown that the presence of certain substituents, such as a hydroxyl group at the para position of a phenyl ring attached to the triazole, can confer good antioxidant activity. isres.org In one study, a series of 1,2,4-triazole derivatives containing an alkoxy moiety were synthesized and tested for their antioxidant activity, with some compounds showing remarkable DPPH radical scavenging rates. ekb.eg The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. isres.org
| Compound/Series | Assay | Result | Reference |
| Phenol and pyridine (B92270) substituted 1,2,4-triazoles | Various antioxidant assays | Demonstrated potential as antioxidant agents | isres.org |
| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-AP reduction | 42.50% reduction | |
| 1,2,4-triazole with alkoxy moiety (Compound 9b) | DPPH radical scavenging | 49.4% scavenging rate at 10µM | ekb.eg |
| 1,2,4-triazole-3-thiol with aromatic phenyl group (Compound 1a) | DPPH radical scavenging | Highest activity in the series | isres.org |
Advanced Applications and Derivatization Strategies
Potential Applications in Material Science
The 1,2,4-triazole (B32235) core is a valuable component in the design of novel functional materials. rsc.orgresearchgate.net The presence of three nitrogen atoms within the aromatic ring allows the triazole moiety to act as a hydrogen bond acceptor and donor, as well as a ligand for coordinating with metals. rsc.org This facilitates the self-assembly of complex supramolecular structures. For derivatives like 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole, these properties are foundational for creating materials with tailored characteristics.
Research into related compounds has shown that the formation of stable complexes with metal ions is a key feature, allowing for the development of new materials with specific electronic or magnetic properties. mdpi.comevitachem.com The introduction of polar and anionic functional groups onto the triazole scaffold can enhance the solubility and stability of the resulting coordination complexes in polar solvents, which is advantageous for their processing into advanced materials such as magnetic hybrid materials. mdpi.com Furthermore, the transformation of acetylenes into the 1,2,4-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, provides a powerful and efficient route to constructing complex, function-related heteroaromatic materials. rsc.org
Coordination Chemistry of Triazole Derivatives with Metal Ions
The field of coordination chemistry extensively utilizes 1,2,4-triazole and its derivatives due to their exceptional ability to act as ligands for a wide range of transition metal ions. mdpi.comresearchgate.net This interaction leads to the formation of diverse and structurally intriguing coordination compounds, including discrete polynuclear metal complexes, one- or two-dimensional polymers, and three-dimensional metal-organic frameworks (MOFs). mdpi.com
The 1,2,4-triazole ring typically acts as a bridging ligand, connecting two metal centers through its nitrogen atoms at the 1- and 2-positions (N1, N2 bridge). mdpi.com This specific coordination mode creates a short and conjugated pathway that can effectively propagate magnetic exchange between paramagnetic metal centers. mdpi.com The nature of the substituents on the triazole ring can influence the resulting structure and magnetic properties of the metal complexes. mdpi.com
The versatility of the 1,2,4-triazole scaffold allows it to form stable complexes with a variety of metal ions. The resulting architectures depend on the metal ion, the triazole substituents, and the reaction conditions. These complexes have shown a range of coordination geometries and dimensionalities. mdpi.comresearchgate.netmdpi.com
| Metal Ion | Type of Complex/Structure | Coordination Details | Source(s) |
| Mn(II), Co(II), Ni(II) | Trinuclear complexes, 1D/2D polymers | Metal cations are often in an octahedral configuration, with nitrogen atoms from bridging triazole ligands and oxygen atoms from water molecules occupying coordination positions. | mdpi.com |
| Cu(II) | Tetranuclear units, 2D layers | Can form tetranuclear Cu4Cl4 units interconnected by triazole ligands via Cu-N bonds. | researchgate.net |
| Cd(II) | 2D helical channels, 2D networks | Coordination can involve triazole nitrogens and other functional groups like carboxylates, leading to complex network architectures. | mdpi.com |
| Zn(II) | Trinuclear complexes, octahedral coordination | Central zinc ions can be surrounded by six nitrogen atoms from six different triazole ligands, forming a ZnN6 octahedral geometry. | mdpi.com |
| Fe(II) | Polyanionic trinuclear complexes | Can form complexes that exhibit spin transition behavior, which is of interest for molecular switches and data storage. | mdpi.com |
Utilization as Versatile Building Blocks for Complex Heterocyclic Systems
Heterocyclic compounds are fundamental building blocks in organic synthesis, and the 1,2,4-triazole ring is a prime example of a versatile scaffold. rsc.orgsigmaaldrich.com It is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. sigmaaldrich.com The synthetic accessibility and stability of the triazole ring make it an ideal starting point for constructing more complex, fused, or multi-substituted heterocyclic systems. rsc.orgresearchgate.net
The functionalization of the 1,2,4-triazole core is a key strategy. For instance, amino-functionalized 1,2,3-triazoles have been demonstrated as effective building blocks for creating triazolo-annulated systems like triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines through cyclocondensation reactions. researchgate.net The ability to readily introduce various substituents onto the triazole ring allows chemists to systematically alter the molecule's steric and electronic properties, paving the way for the synthesis of diverse and complex molecular architectures.
Role in Rational Drug Design and Development of Novel Chemical Entities
The 1,2,4-triazole nucleus is a cornerstone in modern drug discovery, serving as a critical pharmacophore in numerous approved drugs. dergipark.org.trresearchgate.net Its derivatives exhibit an exceptionally broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties. nih.govnih.gov Rational drug design frequently employs the 1,2,4-triazole scaffold as a starting point for developing novel chemical entities (NCEs). nih.govmdpi.com
This design process involves the strategic modification of substituents on the triazole ring to optimize interactions with specific biological targets. For example, many antifungal agents containing a 1,2,4-triazole moiety function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Similarly, novel 1,2,4-triazole derivatives have been designed as antagonists for specific receptors, such as the adenosine (B11128) A2B receptor, in the pursuit of new anticancer agents. nih.gov The goal is to create NCEs with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles to overcome challenges like drug resistance. nih.govmdpi.com
Application in Combinatorial Chemistry and Virtual Library Generation for Chemical Space Exploration
The 1,2,4-triazole framework is highly amenable to the principles of combinatorial chemistry, which involves the rapid synthesis of large numbers of different but structurally related molecules, known as a library. acs.orgnih.gov Techniques such as solution-phase parallel synthesis have been successfully applied to prepare libraries of trisubstituted 1,2,4-triazoles. acs.org This allows for a broad exploration of chemical space around the triazole core.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole
Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, foundational information for its hydrochloride salt, 3-cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride, is available, providing key chemical identifiers. uni.lu
The majority of research findings are inferred from studies on the broader class of 1,2,4-triazoles and, more specifically, from derivatives featuring alkyl and cycloalkyl substitutions. Research on cyclobutane-containing triazole derivatives has indicated their potential for significant biological activities, including antioxidant and antitumor properties. tandfonline.com The synthesis of such compounds often involves multi-step reactions, for instance, reacting 3,4,5-trisubstituted 1,2,4-triazoles with a cyclobutane-containing ketone. tandfonline.com
The core 1,2,4-triazole (B32235) structure is known to be a pharmacophore that can interact with various biological receptors due to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov The introduction of a cyclobutyl group, as seen in the target compound, is a strategy employed in medicinal chemistry to explore structure-activity relationships, potentially enhancing the compound's interaction with biological targets.
Emerging Research Trends in 1,2,4-Triazole Chemistry
The field of 1,2,4-triazole chemistry is dynamic, with several emerging trends that could influence future studies on compounds like this compound.
Novel Synthetic Methodologies: Researchers are continuously developing more efficient and environmentally friendly methods for synthesizing 1,2,4-triazole derivatives. These include:
Metal-free synthesis: Iodine-mediated oxidative cyclization and other metal-free approaches are gaining traction due to their simplicity and reduced environmental impact. isres.org
Multi-component reactions: One-pot, multi-component reactions are being explored to create diverse 1,3,5-trisubstituted 1,2,4-triazoles with high efficiency. organic-chemistry.org
Electrochemical synthesis: Electrochemical methods offer a green alternative for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles, avoiding the need for harsh oxidants. organic-chemistry.org
Microwave-assisted synthesis: This technique has been shown to improve yields and reduce reaction times for the synthesis of 1,2,4-triazole derivatives. mdpi.com
Expansion of Biological Applications: The therapeutic potential of 1,2,4-triazoles continues to be a major focus. Recent research highlights their diverse pharmacological activities, including:
Anticancer agents: 1,2,4-triazole derivatives are being investigated as inhibitors of key enzymes in cancer pathways, such as kinases and topoisomerases. nih.gov
Antimicrobial agents: The development of new 1,2,4-triazole-based compounds is a crucial strategy to combat the growing problem of microbial resistance. nih.gov
Anticonvulsant and anti-inflammatory properties: The 1,2,4-triazole scaffold is being explored for the development of novel drugs targeting neurological and inflammatory conditions. researchgate.netresearchgate.net
Hybrid Molecules: A significant trend involves the creation of hybrid molecules that incorporate the 1,2,4-triazole ring with other pharmacologically active moieties. This approach aims to develop compounds with enhanced efficacy and novel mechanisms of action. For example, hybrids of 1,2,4-triazoles with quinolones have shown potent antibacterial activity. nih.gov
Future Directions for Comprehensive Investigations of the Compound and its Derivatives
Given the limited specific data on this compound, there are numerous avenues for future research that could unlock its potential.
Synthesis and Characterization:
Optimized Synthesis: A primary focus should be the development and optimization of a regioselective synthesis for this compound. Exploring various modern synthetic methods, such as those mentioned in the emerging trends, could lead to a high-yield and cost-effective production process.
Spectroscopic and Structural Analysis: Comprehensive characterization using techniques like NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the synthesized compound. ufv.brchemicalbook.com X-ray crystallography would provide definitive structural information.
Exploration of Biological Activities:
Broad-Spectrum Screening: The compound and its newly synthesized derivatives should undergo extensive screening for a wide range of biological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties, which are common for 1,2,4-triazole derivatives. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclobutyl and methyl groups, as well as substitutions at the N1 position of the triazole ring, would be crucial for establishing structure-activity relationships. This would guide the design of more potent and selective analogs.
Mechanism of Action Studies: For any promising activities identified, further research should focus on elucidating the mechanism of action at the molecular level. This could involve studies on enzyme inhibition, receptor binding, and effects on cellular pathways.
Development of Derivatives and Hybrids:
Functionalization: The core structure of this compound can be further functionalized to create a library of novel derivatives. For instance, introducing a thiol group at the 5-position could open up new synthetic possibilities and biological targets.
Hybrid Molecules: Designing and synthesizing hybrid molecules that link this compound with other known pharmacophores is a promising strategy to develop new therapeutic agents with potentially synergistic effects.
The combination of the known biological potential of the 1,2,4-triazole scaffold and the unique structural feature of the cyclobutyl group makes this compound a compound of significant interest for future chemical and pharmacological research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 5-substituted triazoles can be synthesized by reacting cyclobutyl-containing precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization includes adjusting temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile-to-substrate). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR to verify substituent positions and cyclobutyl ring integration. IR spectroscopy identifies functional groups (e.g., triazole C-N stretches at 1500–1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for unambiguous structural assignment .
Q. How are thermodynamic properties such as heat capacity and entropy determined for 1,2,4-triazole derivatives?
- Methodological Answer : Adiabatic vacuum calorimetry (e.g., Termis TAU-10) measures heat capacity () across a temperature range (8–370 K). Data are fitted to polynomial functions to calculate standard entropy () and Gibbs free energy. For 1-tert-butyl-3-nitro-1H-1,2,4-triazole, was derived from curves, revealing phase transitions and stability thresholds .
Advanced Research Questions
Q. How can discrepancies between computational models and experimental crystallographic data be resolved for triazole derivatives?
- Methodological Answer :
- Refinement Tools : Use SHELXL to iteratively adjust positional and thermal parameters, leveraging high-resolution data (≤1.0 Å). Discrepancies in bond angles may require re-examining hydrogen bonding or crystal packing effects .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data. For cyclobutyl-substituted triazoles, van der Waals corrections improve agreement for strained ring systems .
Q. What experimental strategies evaluate the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- In Vitro Assays : Tyrosinase inhibition (mushroom tyrosinase assay) or antimicrobial testing (MIC against S. aureus or E. coli) using microdilution methods. For example, 5-(4-chlorophenyl)-triazole derivatives showed IC values <10 µM .
- SAR Analysis : Correlate substituent effects (e.g., cyclobutyl vs. phenyl groups) with activity using multivariate regression. Hydrophobicity (logP) and electronic parameters (Hammett constants) are key predictors .
Q. How can solvent-induced decomposition during synthesis be mitigated for cyclobutyl-substituted triazoles?
- Methodological Answer :
- Solvent Selection : Avoid protic solvents (e.g., methanol) that may hydrolyze the triazole ring. Use anhydrous DMF or THF with molecular sieves to absorb moisture .
- Low-Temperature Quenching : Terminate reactions rapidly at 0°C to prevent side reactions. For nitration steps (e.g., introducing nitro groups), HNO/HSO mixtures at controlled temperatures (0–5°C) enhance stability .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT/Molecular Orbital Analysis : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to assess electrophilicity. For cyclobutyl derivatives, strained rings lower LUMO energies, enhancing nucleophilic attack susceptibility .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2). PyMol visualizes binding poses, highlighting key residues (e.g., Arg120 for triazole coordination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
